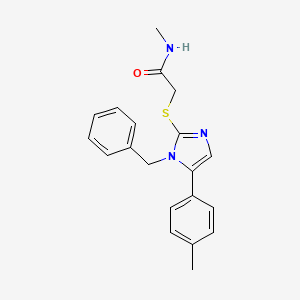

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique can provide detailed information about the structure and dynamics of molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Imidazole rings can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis from Thioureido-acetamides

Thioueido-acetamides serve as precursors for synthesizing various heterocycles, including 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines. These compounds are produced through one-pot cascade reactions showcasing excellent atom economy. The structures and tautomers of the synthesized heterocycles are confirmed through spectroscopic, chemical data, and DFT calculations, highlighting their potential in diverse chemical synthesis applications (Schmeyers & Kaupp, 2002).

Synthesis of Benzimidazole-based Pyramidine Derivatives

Benzimidazole-based pyramidine derivatives have been synthesized from 2-(4-aminophenyl) benzimidazole and 2-mercapto-4-hydroxy-6-methyl pyramidine. These compounds exhibit notable antibacterial activity, underlining their significance in developing new antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Amide Bond Formation in Unmasked Imidazole Systems

The synthesis of N-[N-[[[(5-methyl-4-imidazolyl)methyl]thio]acetyl]-L-methionyl]histamine demonstrates a method to form amide bonds in the presence of unmasked imidazole functions, which is a common challenge in chemical synthesis. This method provides a cleaner and more efficient approach to synthesizing compounds involving imidazole ring systems (Modder et al., 2010).

Anticancer Benzimidazole-Thiazole Derivatives

A series of benzimidazole-thiazole derivatives have been synthesized and shown to possess promising anticancer activity against HepG2 and PC12 cell lines. These findings suggest the potential of these compounds in cancer therapy (Nofal et al., 2014).

Antimicrobial Activity of Imidazole Derivatives

Imidazole derivatives targeting the dihydropteroate synthase enzyme have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, including drug-resistant types. The structure-activity relationship (SAR) studies indicate significant antibacterial potential, emphasizing their utility in addressing antimicrobial resistance (Daraji et al., 2021).

Wirkmechanismus

Target of Action

The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The exact mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. The benzyl and p-tolyl groups could contribute to binding affinity and specificity .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways might be affected. Many drugs that contain imidazole rings are involved in pathways related to inflammation, cancer, and neurological disorders .

Pharmacokinetics

The compound’s pharmacokinetic properties would depend on factors like its solubility, stability, and metabolic transformation. The presence of the N-methylacetamide group might influence its absorption and distribution .

Result of Action

The cellular and molecular effects would depend on the specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain biochemicals .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-15-8-10-17(11-9-15)18-12-22-20(25-14-19(24)21-2)23(18)13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRDLARZDWPLNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2944265.png)

![N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2944266.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944268.png)

![(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2944283.png)

![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2944284.png)

![(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2944285.png)

![2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2944287.png)